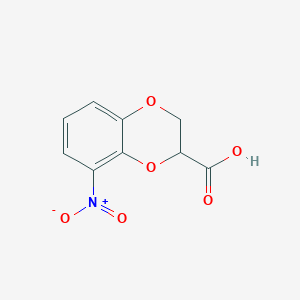![molecular formula C14H20N2O3 B14135535 Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate CAS No. 89221-64-7](/img/structure/B14135535.png)
Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate typically involves the reaction of 3-methyl-1,3-oxazolidine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to minimize by-products and waste.
化学反応の分析
Types of Reactions
Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amines, and various substituted carbamates, depending on the specific reagents and conditions used.
科学的研究の応用
Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate exerts its effects involves interactions with specific molecular targets. The oxazolidine ring and carbamate group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- Propan-2-yl N-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
- 1-Methoxy-3-phenylamino-propan-2-ol
Uniqueness
Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate is unique due to its specific combination of an oxazolidine ring and a carbamate group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
特性
CAS番号 |
89221-64-7 |
|---|---|
分子式 |
C14H20N2O3 |
分子量 |
264.32 g/mol |
IUPAC名 |
propan-2-yl N-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)19-14(17)15-12-6-4-11(5-7-12)13-16(3)8-9-18-13/h4-7,10,13H,8-9H2,1-3H3,(H,15,17) |
InChIキー |
HFDGUZYNEBIJDL-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)C2N(CCO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene](/img/structure/B14135457.png)
![2-[2-(Bromomethyl)-3,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14135458.png)
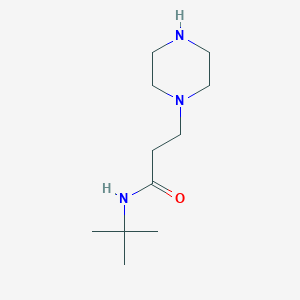
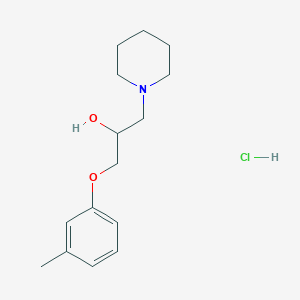
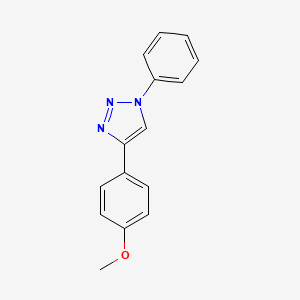
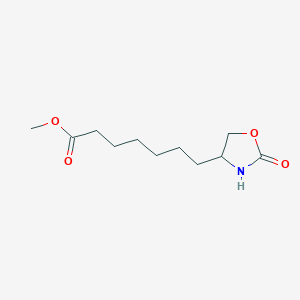
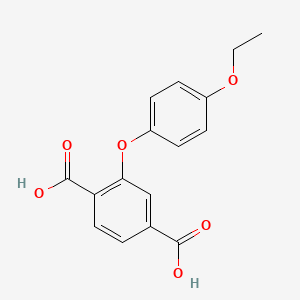
![methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate](/img/structure/B14135499.png)

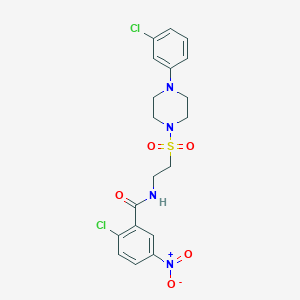
![2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid](/img/structure/B14135528.png)

